molecular formula C7H6BrFO2 B13436031 2-Bromo-4-fluoro-6-methoxyphenol

2-Bromo-4-fluoro-6-methoxyphenol

Cat. No.: B13436031
M. Wt: 221.02 g/mol
InChI Key: GTIRYDMXHBDLPF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, bromination can be achieved using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst.

    Fluorination: Hydrogen fluoride (HF) or other fluorinating agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, phenolic compounds can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-fluoro-6-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical modifications and applications in various fields, distinguishing it from other phenol derivatives .

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3

InChI Key

GTIRYDMXHBDLPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

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